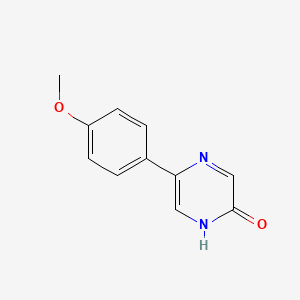

5-(4-Methoxy-phenyl)-1H-pyrazin-2-one

Beschreibung

Historical Context and Significance of Pyrazinone Derivatives in Medicinal Chemistry Research

The pyrazinone, or more specifically the 2(1H)-pyrazinone, ring is a six-membered heterocyclic structure that is not only a key component in a variety of natural products but also a privileged scaffold in the design of synthetic bioactive molecules. mdpi.com These structures are widely distributed in nature, having been isolated from diverse sources such as fungi, bacteria, and marine sponges. mdpi.com

The significance of the pyrazinone core in medicinal chemistry stems from its versatile biological activity profile. Pyrazinone derivatives have been shown to exhibit a wide array of pharmacological effects, making them attractive targets for drug development programs. nih.gov These activities include:

Anticancer Properties: Many pyrazinone derivatives have been investigated for their potential to inhibit the growth of cancer cells. acs.orgnih.gov

Kinase Inhibition: The pyrazinone scaffold can act as a bioisostere for other heterocyclic systems, mimicking the hinge-binding interactions in the ATP-binding site of various kinases. Current time information in Las Vegas, NV, US. Kinases are crucial signaling proteins, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory conditions.

Antiviral Activity: A notable example of a pyrazinone-based drug is Favipiravir, an antiviral agent that targets RNA-dependent RNA polymerase. acs.org

Antibacterial and Quorum Sensing Inhibition: Pyrazinones are involved in microbial signaling pathways, such as quorum sensing, which regulates virulence and biofilm formation in bacteria like Staphylococcus aureus and Vibrio cholerae. nih.gov This makes them interesting candidates for developing novel antibacterial agents that function through mechanisms other than direct cell killing.

Neuropsychiatric Properties: Certain fused pyrazinone systems, such as pyrazino[1,2-a]indol-1-ones, have been explored for their effects on central nervous system receptors, including serotonin (B10506) receptors. researchgate.net

The development of synthetic methodologies to construct the pyrazinone ring, such as the condensation of α-amino acid amides with 1,2-dicarbonyl compounds, has been a critical enabler for the exploration of this chemical space. acs.org These synthetic advancements allow chemists to create large libraries of substituted pyrazinones to probe structure-activity relationships (SAR) and optimize compounds for specific biological targets.

| Notable Pyrazinone Derivatives | Reported Significance / Biological Activity |

| Favipiravir | Approved antiviral drug targeting influenza and other viral infections. acs.org |

| Bortezomib | An approved proteasome inhibitor for cancer therapy containing a pyrazine (B50134) ring (though not a pyrazinone). nih.gov |

| Amiloride | A pyrazine-containing diuretic drug. nih.gov |

| Coralinone | A natural product involved in bacterial cell aggregation. nih.gov |

| Pyrazinamide | An essential first-line drug for the treatment of tuberculosis. nih.gov |

This table presents a selection of significant compounds containing a pyrazine or pyrazinone core to illustrate their therapeutic importance.

Rationale for Investigating the Chemical Compound 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one

While extensive, dedicated research on this compound is not widely available in the public domain, a strong scientific rationale for its investigation can be constructed based on the established roles of its constituent chemical motifs: the 5-aryl-1H-pyrazin-2-one core and the 4-methoxyphenyl (B3050149) substituent.

The primary rationale for synthesizing and studying this compound lies in the pursuit of novel therapeutic agents, particularly kinase inhibitors and anticancer compounds. The 5-position of the pyrazinone ring is a common site for substitution in medicinal chemistry programs. Introducing an aryl group at this position, as in the target compound, is a strategy frequently used to explore interactions with specific pockets within a biological target, often leading to enhanced potency or selectivity. For instance, various 5-aryl substituted heterocyclic compounds have shown promise in drug discovery. mdpi.com

The choice of the 4-methoxyphenyl group is also highly deliberate. This substituent is a well-established pharmacophore in medicinal chemistry for several reasons:

Hydrogen Bonding: The methoxy (B1213986) group's oxygen atom can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets, including the hinge region of protein kinases. Current time information in Las Vegas, NV, US.

Structural Mimicry: The 4-methoxyphenyl group is often used to probe specific hydrophobic and polar interactions within a receptor's binding site.

Research on structurally related compounds further supports the rationale for investigating this compound. For example, 2,6-disubstituted pyrazines bearing ortho-methoxy aniline (B41778) groups have been identified as potent inhibitors of Casein Kinase 2 (CSNK2A), a target implicated in cancer. Current time information in Las Vegas, NV, US. Similarly, other heterocyclic systems featuring a 4-methoxyphenyl group have been successfully designed as inhibitors for various targets, including tubulin and other kinases. The presence of this group is often correlated with significant biological activity.

Therefore, the investigation of this compound is a logical step in the exploration of the pyrazinone scaffold. It combines the proven biological relevance of the pyrazinone core with the favorable pharmacophoric features of the 4-methoxyphenyl group. Research into this compound would likely aim to assess its activity in assays for kinase inhibition, anticancer cell proliferation, or other areas where pyrazinones have shown promise. The findings would contribute valuable structure-activity relationship (SAR) data to the broader field of pyrazinone-based medicinal chemistry.

| Related Compound / Motif | Observed Biological Activity / Rationale | Reference |

| 2,6-disubstituted pyrazines with methoxy anilines | Potent and selective inhibition of CSNK2A kinase. | Current time information in Las Vegas, NV, US. |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | Synthesized via Suzuki coupling to create novel bioactive pyrazine analogs. A 4-methoxyaryl derivative was included. | mdpi.com |

| Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives | Inhibition of lung cancer cell growth. | acs.org |

| 5-Aminopyrazoles | Versatile scaffolds for developing kinase inhibitors (p38MAPK, Bruton kinase), anticancer, and antibacterial agents. |

This table illustrates the rationale for investigating the title compound by showing the established biological activities of structurally related scaffolds and substituents.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(4-methoxyphenyl)-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-13-11(14)7-12-10/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBHALGKRHKRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CNC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506365 | |

| Record name | 5-(4-Methoxyphenyl)pyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76849-79-1 | |

| Record name | 5-(4-Methoxyphenyl)pyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Structural Elucidation of 5 4 Methoxy Phenyl 1h Pyrazin 2 One

Contemporary Synthetic Routes to 1H-Pyrazin-2-one Scaffolds

The synthesis of the 1H-pyrazin-2-one core is a cornerstone of heterocyclic chemistry, providing a foundation for a wide array of functionalized molecules. nih.gov These scaffolds are present in numerous natural products and are pivotal in the development of bioactive compounds. nih.govsemanticscholar.org Modern synthetic strategies have evolved from early 20th-century methods to sophisticated, high-yield procedures. semanticscholar.org

A prevalent and versatile method involves the condensation of α-amino acid amides with glyoxal (B1671930) or its derivatives. This approach allows for the introduction of various substituents on the pyrazinone ring. rsc.org Another significant pathway begins with diketopiperazines, which are readily available from the dehydration of amino acids. These precursors can be converted into chloropyrazines by treatment with reagents like phosphoryl chloride, which are subsequently hydrolyzed to yield the 2(1H)-pyrazinone. nih.govrsc.org

Other contemporary routes include:

From α-aminonitriles: A method developed by a major pharmaceutical company involves treating an α-aminonitrile with an oxalyl halide. This strategy is efficient for large-scale synthesis and allows for substitution at the N-1 and C-6 positions of the pyrazinone core. rsc.org

Solid-Phase Synthesis: To facilitate the creation of chemical libraries for biological screening, solid-phase synthesis of the 2(1H)-pyrazinone scaffold has been developed. This technique allows for the diversification of substituents at the C3 and C6 positions, often enhanced by microwave-assisted transition metal-catalyzed reactions. nih.gov

Cycloaddition Reactions: 3-Oxidopyraziniums can undergo 1,3-dipolar cycloadditions with dipolarophiles under mild conditions to form complex bicyclic structures containing the pyrazinone moiety. nih.govrsc.org

Biosynthesis: Nature employs nonribosomal peptide synthetase (NRPS) pathways to construct pyrazinone cores. These enzymatic routes typically involve the condensation of two amino acids and subsequent reductive release of a dipeptide aldehyde, which then cyclizes and oxidizes to form the final pyrazinone structure. nih.gov

These varied methodologies provide chemists with a robust toolkit for constructing the 1H-pyrazin-2-one scaffold, enabling the synthesis of diverse and complex molecules.

Targeted Synthesis of 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one and its Precursors

The specific synthesis of this compound is achieved by applying general pyrazinone synthetic principles with specifically chosen precursors. A highly plausible and common strategy is the condensation reaction between a glycinamide (B1583983) derivative and a reactive 1,2-dicarbonyl compound, namely (4-methoxyphenyl)glyoxal.

Precursor Synthesis:

(4-methoxyphenyl)glyoxal: This key precursor is typically synthesized via the oxidation of 4-methoxyacetophenone. Common oxidizing agents for this transformation include selenium dioxide (SeO₂) or, under milder conditions, a system like nitric acid. The reaction selectively oxidizes the α-methyl group to an aldehyde, yielding the desired glyoxal.

Glycinamide: This α-amino acid amide is commercially available or can be synthesized from glycine (B1666218) through standard esterification followed by amidation.

Synthetic Route:

The targeted synthesis involves the condensation of (4-methoxyphenyl)glyoxal with glycinamide hydrochloride in the presence of a base. The reaction proceeds through the initial formation of a Schiff base between the amino group of glycinamide and one of the carbonyl groups of the glyoxal. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazinone ring. The use of a base, such as sodium bicarbonate or triethylamine, is crucial to neutralize the hydrochloride salt and facilitate the condensation.

This approach is analogous to established procedures where various aryl glyoxals are reacted with amino acid amides to produce a range of 5-aryl-1H-pyrazin-2-ones. rsc.org

Methodologies for Derivatization and Analog Synthesis of the Pyrazinone Core

Once the this compound core is synthesized, it can be further modified to create a library of analogs. These derivatizations are crucial for tuning the molecule's physicochemical and biological properties.

Key derivatization strategies include:

N-1 Substitution: The nitrogen at the 1-position of the pyrazinone ring possesses a reactive proton that can be substituted through alkylation, arylation, or acylation reactions. For instance, treatment with an alkyl halide in the presence of a base like sodium hydride or potassium carbonate can introduce an alkyl group at the N-1 position. This strategy has been used to attach various functional groups, including cyclic arginine surrogates, to the pyrazinone core to enhance biological activity. nih.govrsc.org

Halogenation and Cross-Coupling: Introducing a halogen, such as bromine, onto the pyrazinone ring (e.g., at the C-3 or C-6 position) provides a handle for transition metal-catalyzed cross-coupling reactions. researchgate.net Palladium-catalyzed reactions like the Suzuki, Heck, or Sonogashira couplings can then be employed to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of a wide variety of aryl, heteroaryl, or alkynyl groups. nih.gov

Solid-Phase Derivatization: For high-throughput synthesis of analogs, the pyrazinone core can be attached to a solid support. This allows for the efficient execution of multiple reaction steps and purifications, facilitating the rapid generation of diverse libraries of compounds for screening purposes. nih.gov

Functional Group Transformation: The methoxy (B1213986) group on the phenyl ring can be demethylated, for example, by using strong acids like hydrobromic acid (HBr), to yield a phenol (B47542). core.ac.uk This hydroxyl group can then be used as a point for further functionalization, such as etherification or esterification, to create a new series of analogs.

These methodologies provide extensive possibilities for structural modification, enabling the systematic exploration of the chemical space around the core pyrazinone scaffold.

Spectroscopic and Diffraction-Based Characterization Techniques in Structural Confirmation

The definitive structural confirmation of this compound relies on a combination of modern spectroscopic and analytical techniques. These methods provide complementary information about the molecule's connectivity, molecular weight, and the nature of its functional groups. While X-ray diffraction provides the ultimate proof of structure in the solid state, spectroscopic methods are indispensable for routine characterization. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. organicchemistrydata.org For this compound, both ¹H and ¹³C NMR provide critical data for structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. Based on data from analogous structures containing the 4-methoxyphenyl (B3050149) moiety and heterocyclic rings, the following peaks can be predicted: mdpi.commdpi.com

A singlet for the methoxy (–OCH₃) protons, typically appearing around δ 3.8 ppm.

Two doublets in the aromatic region (δ 6.9–8.0 ppm) for the protons on the 4-methoxyphenyl ring, exhibiting a characteristic ortho-coupling.

Signals for the two protons on the pyrazinone ring.

A broad singlet corresponding to the N-H proton of the amide, the chemical shift of which can be variable and dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

The methoxy carbon signal is expected around δ 55 ppm. mdpi.com

Aromatic carbons of the phenyl ring would appear between δ 114 and 130 ppm, with the carbon attached to the oxygen (C-O) appearing further downfield, near δ 160 ppm. mdpi.com

The carbonyl carbon (C=O) of the pyrazinone ring is characteristically deshielded and would be found significantly downfield, typically above δ 155 ppm. nih.gov

Other carbons of the pyrazinone ring would have shifts that are indicative of their electronic environment.

Predicted NMR Data for this compound

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -OCH₃ | ~3.8 | Singlet |

| Ar-H (ortho to OCH₃) | ~7.0 | Doublet | |

| Ar-H (ortho to Pyrazinone) | ~7.8 | Doublet | |

| Pyrazinone-H & NH | Variable | Singlets/Multiplets | |

| ¹³C NMR | -OCH₃ | ~55.6 | |

| Aromatic C-H | ~114-130 | ||

| Aromatic C-O & C-Pyrazinone | ~125-160 | ||

| C=O | >155 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and obtaining information about the molecule's structure through fragmentation patterns.

For this compound (Molecular Formula: C₁₁H₁₀N₂O₂), the expected exact mass is 202.0742 g/mol , leading to a molecular ion peak ([M]⁺) at m/z 202 in the mass spectrum. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. acs.org

Common fragmentation pathways for this molecule under electron impact (EI) or electrospray ionization (ESI) conditions might include:

Loss of a carbon monoxide (CO) molecule from the pyrazinone ring, resulting in a fragment ion at [M-28]⁺.

Cleavage of the methoxy group, leading to the loss of a methyl radical (•CH₃) to give a fragment at [M-15]⁺, or a formaldehyde (B43269) molecule (CH₂O).

Fragmentation of the pyrazinone ring itself.

Analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR and IR spectroscopy. semanticscholar.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. nih.govmdpi.com

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide (N-H) | Stretching | 3200 - 3400 | nih.gov |

| Aromatic (C-H) | Stretching | 3000 - 3100 | mdpi.com |

| Amide (C=O) | Stretching (Amide I) | 1650 - 1690 | nih.gov |

| Aromatic/Heteroaromatic (C=C, C=N) | Stretching | 1500 - 1620 | nih.gov |

| Aryl Ether (C-O) | Asymmetric Stretching | ~1250 | nih.gov |

| Aryl Ether (C-O) | Symmetric Stretching | ~1030 | nih.gov |

The presence of a strong absorption band for the amide C=O stretch, along with bands for N-H, aromatic C-H, and C-O ether stretches, provides compelling evidence for the proposed structure. mdpi.com

X-ray Crystallography Data for this compound Not Found in Public Databases

A thorough search of scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the absolute structure determination of the compound this compound.

X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. This method provides unambiguous proof of a molecule's connectivity, conformation, and, in the case of chiral molecules, its absolute configuration. The process involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is then analyzed to generate a detailed model of the electron density, from which the atomic positions can be mapped.

For the specific compound this compound, no published studies containing its single-crystal X-ray diffraction data, such as unit cell dimensions, space group, or atomic coordinates, were found in the searched resources. While crystallographic data exists for structurally related compounds like pyrazole (B372694) and triazole derivatives, this information cannot be used to describe the specific structural characteristics of this compound. cardiff.ac.ukresearchgate.netmdpi.comresearchgate.netnih.govnih.govacs.orgnih.govnih.gov

Therefore, the section on "X-ray Crystallography for Absolute Structure Determination" for this particular compound cannot be completed at this time due to the absence of the necessary experimental data in the public domain.

Mechanistic Investigations and Target Identification

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for pyrazine-based compounds often involve the modulation of signaling pathways critical to cellular processes. For instance, 2,6-disubstituted pyrazines have been identified as potent inhibitors of Casein Kinase 2 (CSNK2A), a constitutively active serine/threonine kinase. nih.gov CSNK2A is a crucial regulator of various cellular functions, including cell signaling, transcription, and apoptosis. nih.gov Its dysregulation is implicated in numerous diseases, making it a significant therapeutic target. nih.gov The inhibitory action of pyrazine (B50134) derivatives on CSNK2A suggests that 5-(4-methoxy-phenyl)-1H-pyrazin-2-one may exert its effects by interfering with the phosphorylation of CSNK2A substrates, thereby impacting downstream signaling cascades.

Furthermore, pyrazole (B372694) derivatives, which share a diazine ring system with pyrazinones, have been investigated for their role as inhibitors of receptor tyrosine kinases and protein kinases. nih.gov These enzymes are pivotal in cellular communication, and their inhibition can disrupt pathways involved in cell proliferation and survival, which is particularly relevant in the context of cancer and other hyperproliferative disorders. nih.gov The mechanism of such compounds often involves competitive binding at the ATP-binding site of the kinase, preventing the transfer of a phosphate (B84403) group to the target substrate.

Identification of Specific Biological Targets (Proteins, Enzymes, Receptors)

Research has pinpointed specific biological targets for compounds structurally related to this compound. A prominent target for 2,6-disubstituted pyrazines is Casein Kinase 2 (CSNK2A) . nih.gov Specifically, an ortho-methoxy aniline (B41778) derivative, which is a close analog, demonstrated potent in-cell target engagement for CSNK2A. nih.gov This suggests that the methoxyphenyl group of this compound could play a crucial role in its interaction with this kinase.

In addition to CSNK2A, studies on similar heterocyclic scaffolds have identified other potential targets. For example, pyrazole derivatives have been docked with VEGFR-2 , Aurora A , and CDK2 , which are all key proteins in cancer progression. nih.gov Another significant target identified for a compound containing a p-methoxyphenyl group, apixaban (B1684502), is blood coagulation factor Xa (fXa) . nih.gov Apixaban, which features a pyrazolopyridinone core, is a potent and selective inhibitor of fXa, highlighting that this class of compounds can target serine proteases involved in thrombosis. nih.gov The N-methyl-d-aspartate (NMDA) receptor, a key player in glutamatergic synaptic transmission, has also been identified as a target for dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-based modulators. nih.gov

Below is a table summarizing the potential biological targets for this compound based on studies of analogous compounds.

| Target Class | Specific Target | Associated Function | Reference Compound(s) |

| Kinase | Casein Kinase 2 (CSNK2A) | Cell signaling, proliferation, apoptosis | 2,6-disubstituted pyrazines |

| Kinase | VEGFR-2, Aurora A, CDK2 | Angiogenesis, cell cycle regulation | Pyrazole derivatives |

| Protease | Factor Xa (fXa) | Blood coagulation | Apixaban |

| Receptor | NMDA Receptor | Synaptic transmission | Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivatives |

Analysis of Binding Modes and Interaction Dynamics

The binding modes of pyrazine and pyrazole derivatives to their biological targets have been elucidated through molecular docking and co-crystal structures. These studies reveal the critical interactions that drive the affinity and selectivity of these compounds.

For the 2,6-disubstituted pyrazines targeting CSNK2A, co-crystal structures have provided detailed insights into their binding. nih.gov The ortho-methoxy aniline moiety, analogous to the methoxyphenyl group in this compound, was shown to be an effective isosteric replacement for other groups, maintaining potent activity while improving kinase selectivity. nih.gov The binding is typically characterized by hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase.

Molecular docking studies of pyrazole derivatives with protein kinases like VEGFR-2, Aurora A, and CDK2 have shown that these ligands can fit deeply within the binding pocket. nih.gov The interactions are often stabilized by hydrogen bonds with key amino acid residues. nih.gov Similarly, docking studies of quinoxaline (B1680401) derivatives, which also contain a pyrazine ring, with the EGFR receptor have highlighted the importance of hydrogen bonding with residues such as LYS721 and MET769. nih.gov

In the case of apixaban binding to fXa, the p-methoxyphenyl group occupies the S1 pocket of the enzyme. nih.gov This interaction is a key determinant of the compound's high affinity and oral bioavailability. nih.gov The binding is further stabilized by a network of hydrogen bonds and hydrophobic interactions.

The table below details the observed and predicted interactions for related compounds.

| Compound Class | Target | Key Interacting Residues/Regions | Type of Interaction |

| 2,6-disubstituted pyrazines | CSNK2A | ATP-binding pocket | Hydrogen bonds, hydrophobic interactions |

| Pyrazole derivatives | VEGFR-2, Aurora A, CDK2 | Binding pocket | Hydrogen bonds |

| Quinoxaline derivatives | EGFR | LYS721, MET769 | Hydrogen bonds, π-cation |

| Pyrazolopyridinones (Apixaban) | Factor Xa | S1 pocket | Hydrophobic interactions, hydrogen bonds |

Computational Chemistry and in Silico Drug Design Applications

Molecular Docking and Virtual Screening Studies

Molecular docking and virtual screening are foundational techniques in computer-aided drug design (CADD) used to predict how a molecule, or 'ligand', binds to the active site of a target protein. u-strasbg.fr These methods are crucial for screening large chemical libraries to identify potential new drug leads. u-strasbg.frnih.gov The process involves computationally placing the ligand into the binding site of a macromolecule and evaluating the interaction using a scoring function, which estimates the binding affinity. u-strasbg.fr

Prediction of Ligand-Target Binding Affinities and Interactions

Molecular docking studies are instrumental in predicting the binding affinity and specific molecular interactions between a ligand like 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one and a biological target, such as a protein kinase or receptor. These simulations can identify key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. nih.govmdpi.com For instance, in studies of pyrazole (B372694) derivatives targeting protein kinases, docking revealed minimum binding energies and specific hydrogen bond interactions within the binding pocket, suggesting their potential as inhibitors. nih.gov Similarly, docking of various heterocyclic compounds against targets like EGFR/HER2 has been used to identify key residues necessary for kinase inhibition. nih.gov

The binding energy, calculated by docking software, provides a quantitative estimate of the binding affinity. A lower binding energy generally indicates a more stable and potent interaction. nih.gov While specific docking studies for this compound are not widely published, the methodology is standard for evaluating its potential against various therapeutic targets.

Table 1: Illustrative Example of Molecular Docking Output for a Heterocyclic Kinase Inhibitor

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| VEGFR-2 | Pyrazole Derivative 1b | -10.09 | Cys919, Asp1046 | Hydrogen Bond |

| Aurora A | Pyrazole Derivative 1d | -8.57 | Arg220, Ala213 | Hydrogen Bond |

| STAT3 | Luteolin | -8.2 | SER611, SER613, GLU612 | Hydrogen Bond |

| MAPK1 | Quercetin | -9.1 | LYS54, ASP111, MET108 | Hydrogen Bond |

This table presents example data from studies on similar heterocyclic compounds to illustrate typical molecular docking results. nih.govnih.gov

De Novo Design and Optimization of Pyrazinone Analogs

De novo design is a computational strategy for creating novel molecular structures from scratch that are predicted to have high affinity and specificity for a target binding site. rsc.orgnih.gov This approach can be applied to optimize existing scaffolds like pyrazinone. researchgate.net By analyzing the target's active site, algorithms can build new molecules fragment by fragment or generate structures with complementary shapes and chemical properties. rsc.org

For a scaffold such as this compound, de novo design could be used to explore different substituents on the pyrazinone ring to enhance binding affinity or improve pharmacokinetic properties. For example, computational methods can guide the synthesis of novel 3,5- and 3,6-disubstituted-2(1H)-pyrazinones by predicting which modifications would lead to better kinase inhibitory activity. researchgate.net This process combines large-scale backbone sampling and side-chain composition analysis to design peptides or small molecules with high geometric and physicochemical complementarity to the target. rsc.org

Quantum Chemical Calculations for Electronic and Spectroscopic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govresearchgate.net These theoretical calculations provide deep insights into a molecule's intrinsic properties that are often difficult to measure experimentally. mdpi.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis and Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in quantum chemistry for predicting a molecule's reactivity. irjweb.com The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) corresponds to the ability to accept electrons. irjweb.com The energy gap between these frontier orbitals (ΔE = ELUMO – EHOMO) is an important indicator of chemical stability; a smaller gap suggests higher reactivity and lower kinetic stability. nih.govnih.gov

This analysis reveals that charge transfer can occur within the molecule, which is a key aspect of its reactivity. nih.govresearchgate.net From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to further characterize the molecule's chemical behavior.

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. nih.gov |

| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |

This table outlines the common reactivity descriptors calculated from frontier molecular orbital energies.

Predicted Spectroscopic Data Correlation with Experimental Findings

Quantum chemical calculations are highly effective in predicting vibrational (FT-IR, Raman) and NMR spectra. nih.govepstem.net Theoretical harmonic vibrational frequencies can be computed and then compared with experimental data. researchgate.net A strong correlation between the calculated and experimental spectra, often quantified by a high R² value, serves to validate the accuracy of the computationally optimized molecular geometry. mdpi.comnih.gov

For instance, in the analysis of related heterocyclic compounds, DFT methods have been used to calculate vibrational frequencies, with the results showing good agreement with experimental FT-IR spectra. mdpi.com Similarly, the GIAO (Gauge-Including Atomic Orbital) method is commonly used to predict ¹H and ¹³C NMR chemical shifts, which can then be correlated with experimental values to confirm the molecular structure. epstem.net This correlative approach is essential for confirming that the computational model is a reliable representation of the actual molecule. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic profile of a compound, which includes its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). researchgate.net In silico ADMET prediction models use a molecule's structure to estimate these properties, helping to identify candidates with favorable drug-like characteristics and filter out those likely to fail in later development stages due to poor pharmacokinetics or toxicity. nih.govresearchgate.netneliti.com

Various computational tools and models are available to predict key ADMET parameters. These predictions assess properties such as gastrointestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities like carcinogenicity or hepatotoxicity. nih.govresearchgate.netnih.gov For example, Lipinski's "Rule of Five" is a widely used guideline to assess the oral bioavailability of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net In silico screening of compound libraries for ADMET properties is a standard procedure to select the most promising drug candidates. neliti.comnih.gov

Table 3: Representative In Silico ADMET Profile

| ADMET Property | Parameter | Predicted Value/Classification | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | Good | Likelihood of being absorbed from the gut. |

| Aqueous Solubility | -3.5 (log mol/L) | Affects absorption and formulation. | |

| Distribution | BBB Penetration | Low | Predicts ability to cross the blood-brain barrier. |

| Metabolism | CYP2D6 Inhibitor | No | Predicts potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Predicts potential for drug-drug interactions. | |

| Toxicity | AMES Mutagenicity | Non-mutagen | Predicts potential to cause DNA mutations. researchgate.net |

| Hepatotoxicity | Low risk | Predicts potential for liver damage. researchgate.net |

This table provides an example of a typical ADMET prediction report for a drug candidate, outlining key pharmacokinetic and toxicity parameters.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1- phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)- 1,3,4-thiadiazole |

| Luteolin |

| Quercetin |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide |

| (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide |

| 2-Methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl) azomethine] phenyl-2-methylbenzoate |

| 5-(2-Methoxy-4-(prop-1-en-1-yl)phenoxy)pyrazine-2,3-dicarbonitrile |

| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine |

Pharmacokinetic Parameter Estimation

The prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery. For this compound, computational models can offer valuable insights into its likely pharmacokinetic profile.

Oral Bioavailability

Blood-Brain Barrier Permeation

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS). This property is often predicted using the logBB (logarithm of the brain to blood concentration ratio). A logBB value greater than 0 indicates good BBB penetration, while a negative value suggests poor penetration. researchgate.net In silico models for predicting BBB permeation are well-established and take into account factors like lipophilicity and polar surface area. researchgate.netmdpi.combohrium.comnih.govfrontiersin.org For a series of pyrazoline-based mycobactin (B74219) analogs, none were predicted to penetrate the BBB, suggesting that this class of compounds may be less likely to have CNS effects. mdpi.com However, other studies on different heterocyclic compounds have shown that small structural modifications can significantly alter BBB permeation predictions. researchgate.net Therefore, the predicted BBB permeability of this compound would require specific calculations, but based on analogs, it may be limited.

| Parameter | Predicted Value/Range for Analogs | Implication for this compound (Predicted) |

|---|---|---|

| Gastrointestinal (GI) Absorption | High mdpi.com | Likely to be well-absorbed from the gut. |

| Aqueous Solubility (log S) | Low (e.g., -3.28 to -3.57) mdpi.com | May have limited solubility, potentially affecting absorption rate. |

| Blood-Brain Barrier (BBB) Permeation (logBB) | Generally low for pyrazoline analogs mdpi.com | Unlikely to readily cross into the central nervous system. |

Metabolic Pathway Predictions and Enzyme Interactions

Understanding how a compound is metabolized is vital to predicting its efficacy and potential for drug-drug interactions. In silico tools can predict the metabolic stability of a compound and its interactions with key metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.

Computational studies on N-phenyl pyrazoline derivatives have indicated that these compounds can interact with CYP enzymes. For example, certain pyrazoline analogs were predicted to be inhibitors of CYP3A4, a major enzyme involved in drug metabolism, while not inhibiting CYP2D6. researchgate.net The metabolic stability of a compound is also a key consideration. Research on pyrazole-phthalazine hybrids has highlighted the significant metabolic stability of pyrazole-based compounds, which is an encouraging indicator for the related pyrazinone scaffold. nih.gov

The prediction of metabolic pathways involves identifying the likely sites on the molecule that are susceptible to enzymatic modification. For this compound, the methoxy (B1213986) group on the phenyl ring and various positions on the pyrazinone ring would be key areas of interest for predicted metabolic transformations such as O-demethylation and hydroxylation.

| Metabolic Aspect | Predicted Interaction for Analogs | Potential Implication for this compound |

|---|---|---|

| CYP3A4 Inhibition | Some pyrazoline derivatives are predicted inhibitors. researchgate.net | Potential for drug-drug interactions with CYP3A4 substrates. |

| CYP2D6 Inhibition | Pyrazoline derivatives were not predicted to be inhibitors. researchgate.net | Lower likelihood of interactions involving the CYP2D6 pathway. |

| Metabolic Stability | Pyrazole-based compounds show significant metabolic stability. nih.gov | May have a reasonable half-life in the body. |

Toxicity Endpoint Prediction and Risk Assessment

Early prediction of potential toxicity is a critical step in drug development to minimize the risk of late-stage failures. In silico toxicology models can predict a range of toxicity endpoints based on the chemical structure of a compound.

For pyrazoline derivatives, in silico toxicity studies using platforms like ProTox-II have predicted that most of the synthesized compounds fall into toxicity Class IV (harmful if swallowed), with high LD50 values, indicating a degree of safety. ijfmr.com These studies also predicted that the derivatives were largely non-hepatotoxic, non-mutagenic, and non-cytotoxic, although some carcinogenicity concerns were raised for certain analogs. ijfmr.com Another study on pyrazolylaminoquinazoline derivatives also employed in silico tools to predict toxicity, including endpoints like carcinogenicity and mutagenicity. japsonline.comresearchgate.net For a series of pyrazoline-based mycobactin analogs, in silico predictions suggested no hepatotoxicity or skin sensitization. mdpi.com

| Toxicity Endpoint | Prediction for Analogs | Predicted Risk for this compound |

|---|---|---|

| Acute Oral Toxicity (LD50) | Class IV (300-2000 mg/kg) for many pyrazoline derivatives. ijfmr.com | Likely to have a moderate to low acute toxicity profile. |

| Hepatotoxicity | Predicted to be non-hepatotoxic for pyrazoline analogs. mdpi.comijfmr.com | Low risk of liver toxicity. |

| Mutagenicity | Predicted to be non-mutagenic for most pyrazoline derivatives. ijfmr.com | Low risk of causing genetic mutations. |

| Carcinogenicity | Some concerns for certain pyrazoline analogs. ijfmr.com | Further investigation may be warranted. |

Pharmacokinetic and Biotransformation Research of 5 4 Methoxy Phenyl 1h Pyrazin 2 One

Absorption and Distribution Dynamics in Biological Systems

The initial processes a compound undergoes upon entering a biological system are absorption and distribution. pressbooks.pub The rate and extent of absorption determine the compound's bioavailability, while its distribution dictates its concentration in various tissues and at its site of action. pressbooks.pub

Based on studies of analogous pyrazinone structures, it is anticipated that 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one would be well-absorbed following oral administration. For instance, research on 5-(4-acetamidophenyl)pyrazin-2(1H)-one, a compound with a similar pyrazinone core, demonstrated good absorption in multiple species. nih.gov The lipophilic nature of the methoxyphenyl group may facilitate its passage across biological membranes, a key factor in absorption. nih.gov

Following absorption into the systemic circulation, the compound would be distributed throughout the body. Studies on a related pyrazinone showed rapid and extensive distribution to various tissues. nih.gov However, distribution into the central nervous system was found to be limited for this analogue, suggesting that this compound might also have restricted access to the brain. nih.gov The volume of distribution for a related methoxyphenylpiperazine derivative was found to be very high, indicating significant tissue uptake. nih.gov

Table 1: Predicted Absorption and Distribution Characteristics

| Parameter | Predicted Characteristic | Basis of Prediction |

|---|---|---|

| Oral Absorption | Good | Analogy with 5-(4-acetamidophenyl)pyrazin-2(1H)-one nih.gov |

| Bioavailability | Potentially high | Inferred from good absorption of similar compounds nih.gov |

| Tissue Distribution | Extensive | Analogy with 5-(4-acetamidophenyl)pyrazin-2(1H)-one nih.gov |

| CNS Penetration | Limited | Analogy with 5-(4-acetamidophenyl)pyrazin-2(1H)-one nih.gov |

Detailed Analysis of Metabolic Pathways and Metabolite Identification

Biotransformation, or metabolism, is the process by which the body chemically modifies a compound. This typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation). nih.gov For this compound, several metabolic pathways can be postulated based on its chemical structure and data from related compounds.

The primary metabolic transformations are expected to involve the methoxy (B1213986) group and the pyrazinone ring.

O-Demethylation: A major anticipated Phase I metabolic reaction is the O-demethylation of the 4-methoxy group to form the corresponding phenol (B47542), 5-(4-Hydroxyphenyl)-1H-pyrazin-2-one. This pathway is common for methoxyphenyl compounds and has been observed as the principal metabolic step for 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), which is converted to 1-(4-hydroxyphenyl)piperazine. nih.govresearchgate.net

Glucuronidation: Following the formation of the phenolic metabolite, a major Phase II conjugation reaction would be glucuronidation. The hydroxyl group of the newly formed phenol can be conjugated with glucuronic acid, a process that significantly increases water solubility and facilitates excretion. nih.gov This was identified as the major route of metabolism for 5-(4-acetamidophenyl)pyrazin-2(1H)-one, where glucuronidation occurred on the pyrazinone ring's oxygen. nih.gov

Gut Microbiome Metabolism: It is also possible that the gut microflora contribute to the metabolism of the compound before absorption and subsequent hepatic processing. nih.gov

Table 2: Postulated Metabolites of this compound

| Putative Metabolite | Metabolic Pathway | Phase |

|---|---|---|

| 5-(4-Hydroxyphenyl)-1H-pyrazin-2-one | O-Demethylation | Phase I |

| Glucuronide conjugate of 5-(4-Hydroxyphenyl)-1H-pyrazin-2-one | Glucuronidation | Phase II |

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450)

The Cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is the most important enzyme system involved in the Phase I metabolism of a vast number of compounds. nih.govmdpi.com These enzymes catalyze oxidative reactions, including the O-demethylation predicted for this compound. nih.gov

Research into the metabolism of the structurally related 1-(4-methoxyphenyl)piperazine (MeOPP) has definitively shown that the O-demethylation is catalyzed by the CYP2D6 isoform. nih.govresearchgate.net This suggests that CYP2D6 is highly likely to be the primary enzyme responsible for the O-demethylation of this compound as well. The activity of CYP2D6 is known to be subject to genetic polymorphisms, which can lead to significant inter-individual differences in metabolic rates. nih.gov

While the parent compound may not significantly inhibit CYP450 enzymes, its metabolites might. In vitro studies on 5-(4-acetamidophenyl)pyrazin-2(1H)-one revealed that its metabolites, but not the parent drug, could weakly inhibit some CYP450 activities. nih.gov Conversely, there was also evidence that the compound or its metabolites could act as weak inducers of these enzymes in vivo. nih.gov

Excretion Profiles and Routes of Elimination

The final stage of the pharmacokinetic journey is excretion, where the compound and its metabolites are removed from the body. Given the expected metabolic conversion to more water-soluble metabolites (e.g., glucuronide conjugates), the primary route of elimination is predicted to be through the urine and feces. nih.gov

Studies on 5-(4-acetamidophenyl)pyrazin-2(1H)-one in rats, dogs, and monkeys showed that the compound was rapidly excreted in both urine and feces. nih.gov This rapid elimination profile is consistent with efficient metabolic clearance and suggests a relatively short half-life in the body.

Table 3: Summary of Predicted Excretion Profile

| Excretion Parameter | Predicted Outcome | Basis of Prediction |

|---|---|---|

| Primary Routes | Urine and Feces | Analogy with 5-(4-acetamidophenyl)pyrazin-2(1H)-one nih.gov |

| Rate of Excretion | Rapid | Analogy with 5-(4-acetamidophenyl)pyrazin-2(1H)-one nih.gov |

| Excreted Forms | Primarily as metabolites (e.g., glucuronides) | Increased water solubility of metabolites facilitates renal and biliary clearance nih.gov |

Future Perspectives and Translational Research Opportunities

Rational Design of Next-Generation Pyrazinone Therapeutics

The advancement of pyrazinone-based therapeutics is critically dependent on the principles of rational drug design, which utilizes an understanding of a biological target's structure and the compound's structure-activity relationship (SAR) to create more potent and selective inhibitors.

Researchers have actively pursued the optimization of the 2(1H)-pyrazinone core. For instance, extensive SAR analyses have been performed by modifying various positions on the pyrazinone ring (N-1, C-3, C-5, and C-6) to enhance biological activity. rsc.org In the development of selective p38α mitogen-activated protein kinase (MAPK) inhibitors, AstraZeneca scientists started with a lead compound and replaced a quinazolinone scaffold with a 2(1H)-pyrazinone core. rsc.orgnih.gov Their SAR evaluation of different aminoalkyl groups at the C-3 position led to a remarkable 20,000-fold increase in potency, culminating in a compound with properties suitable for inhalation. nih.gov

Similarly, structure-based design has been instrumental in creating novel inhibitors for other targets. By understanding the binding interactions within the active site of an enzyme, specific functional groups can be introduced to the pyrazinone scaffold to maximize affinity and selectivity. nih.govnih.gov For example, the development of kinase inhibitors has utilized the 2(1H)-pyrazinone heterocycle as a motif that satisfies the structural requirements for ATP-competitive inhibition. researchgate.net Palladium-catalysed cross-couplings and SNAr reactions are key synthetic strategies that allow for the precise introduction of diverse substituents, guided by the calculated physicochemical properties of the target pyrazinone derivatives. researchgate.net This approach has led to the generation of kinase-focused libraries with good solubility and antiproliferative activity. researchgate.net

Future rational design efforts will likely focus on:

Bioisosteric Replacement: Systematically replacing parts of the 5-(4-methoxyphenyl) moiety or other substituents with bioisosteres to fine-tune pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME) while retaining or improving target engagement.

Conformational Locking: Introducing structural constraints to lock the molecule in its bioactive conformation, potentially increasing potency and reducing off-target effects.

Fragment-Based Drug Discovery (FBDD): Using small molecular fragments that bind to the target protein as starting points for building more potent, pyrazinone-containing lead compounds.

Table 1: SAR Insights for Pyrazinone Derivatives

| Target | Position(s) Modified | Key Findings | Reference |

|---|---|---|---|

| p38α MAPK | C-3 | Introduction of a variety of aminoalkyl groups significantly increased potency. | rsc.orgnih.gov |

| Tubulin | N-1, C-3, C-5, C-6 | Optimal derivatives often had a branched alkyl group at N-1, an N-linked pyrazole (B372694) at C-3, a chloro group at C-5, and a substituted phenyl ring at C-6. | rsc.org |

| Influenza PB2 | N-1, C-3, C-5 | Based on VX787, the pyrimidine (B1678525) ring was replaced with a pyrazinone moiety to create novel inhibitors. | rsc.org |

| General Kinases | C-3, C-5 | Sequential, selective substitution on dihalogenated pyrazinone scaffolds allows for creation of diverse libraries for kinase screening. | researchgate.net |

Exploration of Novel Therapeutic Indications

The pyrazine (B50134) and pyrazinone chemical motifs are found in a wide array of biologically active compounds, suggesting that derivatives of 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one could be explored for a multitude of diseases. mdpi.comnih.gov The structural versatility of this scaffold allows it to interact with a diverse range of biological targets.

Current research on pyrazinone and related heterocyclic derivatives has identified several potential therapeutic avenues beyond their initial applications:

Anti-inflammatory Diseases: Pyrazinone derivatives have been successfully designed as potent inhibitors of p38α MAPK, a key enzyme in pro-inflammatory signaling pathways. rsc.orgnih.gov This makes them potential candidates for treating chronic obstructive pulmonary disease (COPD) and other inflammatory conditions.

Oncology: The pyrazinone scaffold is a key component in molecules designed to inhibit protein kinases, which are often dysregulated in cancer. researchgate.net Related structures like pyrazolines are being investigated as tyrosine kinase inhibitors (TKIs). nih.gov Furthermore, derivatives of a closely related 4-methoxyphenyl-pyrazole structure have been shown to inhibit cyclin-dependent kinases (CDK2 and/or CDK9), arresting the cell cycle and inducing apoptosis in cancer cell lines. nih.gov

Infectious Diseases: Researchers have synthesized pyrazinone derivatives that act as inhibitors of the influenza virus PB2 subunit, a critical component of the viral replication machinery. rsc.org This indicates potential as a novel class of anti-influenza drugs. Additionally, natural pyrazinone derivatives have demonstrated antibacterial activity. researchgate.net

Thrombosis: The pyrazinone core has been incorporated into molecules that inhibit thrombin, a key enzyme in the blood coagulation cascade, highlighting its potential for developing new antithrombotic agents. rsc.org

Neurological Disorders: A pyridazinone derivative, TAK-063, which is structurally related to pyrazinones, has entered clinical trials as a phosphodiesterase 10A (PDE10A) inhibitor for the treatment of schizophrenia. nih.gov This opens the door for exploring pyrazinone derivatives for central nervous system (CNS) disorders.

The broad biological activity of related heterocyclic compounds, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects, provides a strong rationale for screening this compound and its analogues against a wide panel of biological targets to uncover new therapeutic uses. mdpi.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Pyrazinone Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery from a process often reliant on serendipity to a more predictable and efficient endeavor. nih.gov These computational tools can be powerfully integrated into the research and development of pyrazinone therapeutics.

Key applications include:

Predictive Modeling: AI algorithms can be trained on existing data from pyrazinone libraries to build models that predict the biological activity and physicochemical properties (e.g., solubility, toxicity) of novel, virtual compounds. nih.gov This allows for the in silico screening of vast chemical spaces, prioritizing the synthesis of only the most promising candidates and thereby reducing time and cost.

Generative Models: Generative AI can design entirely new pyrazinone derivatives. blogspot.com By learning the underlying patterns of known active molecules, these models can generate novel structures that are optimized for multiple parameters, such as potency against a specific target, selectivity over related targets, and desirable pharmacokinetic properties—a process known as multi-parameter optimization. blogspot.com

Active Learning: In this ML approach, the algorithm iteratively selects which compounds to test experimentally to learn the most about the SAR of a pyrazinone series. blogspot.com An initial model is built on a small set of data, and the model then identifies the most informative new compounds to test from a larger virtual library. This "smarter" data acquisition makes the drug discovery cycle more efficient. blogspot.com

Target Identification and Validation: AI can analyze vast datasets from genomics, proteomics, and clinical studies to identify and validate novel biological targets for which pyrazinone derivatives might be effective. This can help to expand the therapeutic indications for this class of compounds. nih.gov

While the direct application of AI to this compound is not yet widely published, the general success of these methods in drug discovery suggests a significant future role. youtube.com For pyrazinone research, AI can accelerate the design-make-test-analyze cycle, leading to the faster discovery of next-generation drug candidates.

Challenges and Opportunities in Clinical Development

The translation of a promising pyrazinone compound from the laboratory to a clinically approved therapeutic is a long and arduous process fraught with challenges, but also rich with opportunities.

Challenges:

Preclinical Validation: Before human trials, any new pyrazinone candidate must undergo extensive in vivo studies in animal models to establish efficacy and a preliminary safety profile. researchgate.net This is a resource-intensive and critical step where many compounds fail.

Pharmacokinetics and Metabolism: Achieving an optimal pharmacokinetic profile is a major hurdle. The compound must be well-absorbed, distribute to the target tissue, remain stable long enough to exert its effect, and then be cleared without forming toxic metabolites. The development of the ATR kinase inhibitor VX-970 (M6620), which has a 2-aminopyrazine (B29847) core, highlights the extensive optimization required to achieve favorable properties for clinical testing. nih.govresearchgate.net

Scalable Synthesis: Developing a cost-effective and scalable synthesis route is crucial for clinical trials and eventual commercialization. For chiral pyrazinone derivatives, enantioselective synthesis methods are required to produce the desired single enantiomer, which can be a significant manufacturing challenge. researchgate.net

High Failure Rate: Drug discovery has an inherently high attrition rate, with many candidates failing during clinical trials due to lack of efficacy or unforeseen toxicity. nih.gov

Opportunities:

Addressing Unmet Medical Needs: Pyrazinone derivatives show potential against targets implicated in cancer, inflammatory disorders, and infectious diseases, many of which have significant unmet needs. rsc.orgresearchgate.net A successful pyrazinone therapeutic in one of these areas would be a major clinical advance.

Improved Safety and Selectivity: Rational design and AI-driven optimization offer the opportunity to create highly selective pyrazinone inhibitors. researchgate.netblogspot.com High selectivity can lead to fewer off-target effects and a better safety profile, which is a key differentiator for new drugs entering a competitive market.

Combination Therapies: There is a significant opportunity to evaluate pyrazinone-based agents in combination with existing drugs. For example, a pyrazinone kinase inhibitor could be combined with standard-of-care chemotherapy to achieve synergistic effects and overcome drug resistance. The serotonin (B10506) receptor antagonist SUVN-502 demonstrated synergistic effects when combined with donepezil (B133215) and memantine (B1676192) in preclinical models of Alzheimer's disease. nih.gov

Biomarker-Guided Development: Identifying patient populations most likely to respond to a pyrazinone therapeutic through biomarker discovery can de-risk clinical trials and increase the probability of success.

The journey of a pyrazinone drug candidate through clinical development is complex, but the versatility of the scaffold and the power of modern drug discovery tools present a clear path forward for translating these promising compounds into valuable medicines.

Q & A

What are the established synthetic routes for 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one and its derivatives?

Level: Basic

Methodological Answer:

The compound and its derivatives are typically synthesized via cyclocondensation or Claisen-Schmidt reactions. For example:

- Cyclocondensation: Ethyl acetoacetate reacts with phenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form pyrazole intermediates, which are hydrolyzed to carboxylic acids .

- Claisen-Schmidt Condensation: (E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one is condensed with hydrazine derivatives (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) in ethanol to yield pyrazoline derivatives .

Key Considerations: Optimize solvent polarity (e.g., ethanol vs. acetic acid) and temperature (e.g., reflux at 80–100°C) to control regioselectivity .

Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Level: Basic

Methodological Answer:

- FTIR: Identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹ and NH₂ bands at ~3260 cm⁻¹) .

- 1H/13C NMR: Confirms substitution patterns (e.g., singlet for NH protons at ~7.26 ppm) and aromatic methoxy groups (δ ~3.8 ppm) .

- X-ray Crystallography: Resolves bond lengths (e.g., C–N partial double bonds at 1.32–1.41 Å) and dihedral angles between aromatic rings (e.g., 34.87°–69.57°) .

Best Practice: Cross-validate with elemental analysis for purity assessment .

How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Level: Advanced

Methodological Answer:

Contradictions often arise from assay conditions or structural modifications. Strategies include:

- Systematic SAR Studies: Vary substituents (e.g., 4-fluoro-3-nitrophenyl vs. 4-methoxyphenyl) to isolate activity-contributing moieties .

- Dose-Response Curves: Quantify IC50 values under standardized conditions (e.g., antioxidant assays in Canadian Chemical Transactions ).

- Control for Solubility: Use DMSO/water mixtures to ensure consistent bioavailability across studies .

What strategies optimize reaction conditions for synthesizing pyrazinone derivatives with high purity?

Level: Advanced

Methodological Answer:

- Catalyst Screening: Phosphorus oxychloride (POCl3) enhances cyclization efficiency in oxadiazole formation .

- Purification: Employ column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol .

- Reaction Monitoring: Use TLC (Rf ~0.5 in 7:3 hexane:EtOAc) to track intermediate formation .

What computational methods predict the electronic properties of this compound?

Level: Advanced

Methodological Answer:

- DFT Calculations: Gaussian09 with B3LYP/6-311G(d,p) basis sets models HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential surfaces .

- Molecular Docking: AutoDock Vina simulates binding to biological targets (e.g., carbonic anhydrase II) using crystal structures from the PDB .

Validation: Compare computed IR spectra with experimental data to refine force fields .

How does the crystal packing of derivatives influence their physicochemical properties?

Level: Advanced

Methodological Answer:

- Hydrogen Bonding: Intermolecular N–H···O bonds (e.g., 2.89 Å) enhance thermal stability (mp >200°C) .

- π-π Stacking: Parallel-displaced aromatic rings (dihedral angles >60°) reduce solubility but improve crystallinity .

- Polymorphism Screening: Use solvent-drop grinding with acetonitrile/water to identify metastable forms .

What are the challenges in analyzing tautomeric equilibria of pyrazinone derivatives?

Level: Advanced

Methodological Answer:

- Dynamic NMR: Low-temperature 1H NMR (e.g., –40°C in CDCl3) resolves tautomers (e.g., keto-enol forms) .

- Theoretical Modeling: AIM (Atoms in Molecules) analysis quantifies hydrogen bond strengths stabilizing tautomers .

Pitfall: Solvent polarity (e.g., DMSO vs. CHCl3) shifts equilibria, requiring controlled conditions .

How can researchers design derivatives with enhanced bioactivity against specific targets?

Level: Advanced

Methodological Answer:

- Fragment-Based Design: Replace the 4-methoxyphenyl group with bioisosteres (e.g., 4-fluorophenyl) to modulate logP .

- Protease Inhibition: Introduce sulfonyl groups (e.g., –SO2NH2) to enhance binding to catalytic serine residues .

Validation: Use SPR (Surface Plasmon Resonance) to measure binding kinetics (KD <1 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.